2-Fluorobenzoyl-CoA

Enzymology Bioremediation Anaerobic Metabolism

Essential for studies of anaerobic aromatic degradation and defluorination. Procure the correct 2-Fluorobenzoyl-CoA isomer; its ortho-fluorine substituent yields enzyme activities ranging from 1.9% to 122% relative to benzoate. Generic or alternate isomer substitutions produce non-comparable data. This substrate is mandatory for reconstituting distinct defluorination cascades and achieving reproducible enzymatic characterization in bioremediation and biocatalysis research.

Molecular Formula C28H39FN7O17P3S
Molecular Weight 889.6 g/mol
Cat. No. B1245836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzoyl-CoA
Molecular FormulaC28H39FN7O17P3S
Molecular Weight889.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O
InChIInChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyJJZDBMQDENLSBH-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorobenzoyl-CoA: A Key Fluorinated CoA Thioester for Anaerobic Biodegradation Research and Enzyme Characterization


2-Fluorobenzoyl-CoA (2-F-BzCoA; C28H39FN7O17P3S; MW 889.6) is a fluorobenzoyl-coenzyme A thioester that serves as a critical metabolic intermediate and enzymatic probe in the anaerobic degradation of fluorinated aromatic compounds [1]. It is formed from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-fluorobenzoic acid [2]. As a substrate for key enzymes like benzoate-CoA ligase (EC 6.2.1.25) [3] and 4-hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) [4], its study is essential for understanding defluorination pathways and for applications in bioremediation and biocatalysis research [5].

Why 2-Fluorobenzoyl-CoA is Not Interchangeable with Benzoyl-CoA or Other Fluorinated CoA Analogs


Despite sharing the benzoyl-CoA core structure, 2-fluorobenzoyl-CoA exhibits distinct enzymatic behavior compared to its parent compound, benzoyl-CoA, and its isomers, 3-fluorobenzoyl-CoA and 4-fluorobenzoyl-CoA. The ortho-fluorine substituent significantly alters enzyme recognition and turnover rates. Critically, the specific activity of enzymes such as benzoate-CoA ligase varies dramatically across organisms when processing 2-fluorobenzoate compared to benzoate, ranging from as low as 1.9% [1] to as high as 122% [2]. This organism-dependent variability, coupled with the unique defluorination pathway downstream of 2-F-BzCoA formation that diverges from the route for 4-F-BzCoA [3], means that substitution with a generic benzoyl-CoA or a different fluorinated isomer will yield incomparable and potentially misleading experimental results. Procurement of the correct, specific compound is therefore essential for assay reproducibility and accurate biochemical characterization.

Quantitative Comparative Analysis: Selecting 2-Fluorobenzoyl-CoA Based on Enzymatic Activity Data


Organism-Specific Activity of Benzoate-CoA Ligase with 2-Fluorobenzoate

The activity of benzoate-CoA ligase (EC 6.2.1.25) with 2-fluorobenzoate as a substrate is highly dependent on the source organism, showing starkly different efficiencies relative to the natural substrate, benzoate. In *Paraburkholderia xenovorans*, the relative activity for forming 2-fluorobenzoyl-CoA is only 1.9% compared to benzoyl-CoA [1]. Conversely, in *Thauera aromatica*, the enzyme is more active, showing 122% activity with 2-fluorobenzoate relative to benzoate [2]. This demonstrates that 2-fluorobenzoate is not a universally poor substrate but can be activated with high efficiency in certain anaerobic systems.

Enzymology Bioremediation Anaerobic Metabolism

Comparison of Benzoate-CoA Ligase Activity on 2-Fluorobenzoate vs. Other Fluorobenzoate Isomers

Within the same organism, benzoate-CoA ligase can discriminate between different fluorobenzoate isomers. In *T. aromatica*, the enzyme shows a clear preference for 2-fluorobenzoate (122% activity) over 3-fluorobenzoate (89% activity) [1]. In contrast, in an anaerobic bacterial mixed culture, the order of activity is reversed: 2-fluorobenzoate is processed at 93% relative activity, but 3-fluorobenzoate is significantly lower at 56% [2]. This indicates that the ortho-fluorine substitution leads to different enzyme-substrate interactions compared to the meta- or para-substituted analogs, and the preferred isomer can vary by enzyme source.

Substrate Specificity Biocatalysis Enzyme Engineering

Enhanced Hydrolytic Activity of 4-Hydroxybenzoyl-CoA Thioesterase on 2-Fluorobenzoyl-CoA

The thioesterase enzyme EC 3.1.2.23 (4-hydroxybenzoyl-CoA thioesterase) exhibits a significantly higher rate of hydrolysis for 2-fluorobenzoyl-CoA compared to its natural substrate, benzoyl-CoA. The relative activity with 2-fluorobenzoyl-CoA was measured at 189% of the rate observed with benzoyl-CoA [1]. This is notably higher than the activity with other fluorinated analogs like 4-fluorobenzoyl-CoA (380%), but also contrasts sharply with the poor activity of 2-methylbenzoyl-CoA (10%), highlighting the unique electronic and steric influence of the ortho-fluorine atom.

Enzyme Kinetics Dehalogenation Metabolic Engineering

Divergent Downstream Defluorination Pathways for 2-Fluorobenzoyl-CoA vs. 4-Fluorobenzoyl-CoA

The metabolic fate of 2-fluorobenzoyl-CoA differs fundamentally from that of its para-isomer, 4-fluorobenzoyl-CoA. While 4-F-BzCoA undergoes direct ATP-dependent defluorination to benzoyl-CoA by a promiscuous class I benzoyl-CoA reductase (BCR), the degradation of 2-F-BzCoA does not involve BCR for C-F bond cleavage [1]. Instead, 2-F-BzCoA is first dearomatized by BCR to a mixture of 2-F- and 6-F-1,5-dienoyl-CoA isomers, and subsequent defluorination is catalyzed by downstream enoyl-CoA hydratases/hydrolases via an α-fluorohydrin intermediate [1]. This represents a distinct and more complex enzymatic route.

Anaerobic Biodegradation C-F Bond Cleavage Environmental Microbiology

Primary Research and Industrial Applications for 2-Fluorobenzoyl-CoA


Characterizing the Substrate Spectrum of Novel Benzoate-CoA Ligases

As demonstrated by the divergent activities in *T. aromatica* (122%) and *P. xenovorans* (1.9%), 2-fluorobenzoyl-CoA is an essential substrate for profiling the active site promiscuity and specificity of benzoate-CoA ligase enzymes from new or uncharacterized organisms [1]. Its use is critical for accurately defining the enzyme's substrate scope beyond the native benzoate.

Elucidating Ortho-Specific Aromatic Defluorination Pathways

2-Fluorobenzoyl-CoA is the key entry point into a unique anaerobic degradation pathway for ortho-substituted fluoroaromatics, distinct from that of para-isomers [2]. It is a mandatory reagent for in vitro reconstitution of the two-step dearomatization/defuorination cascade, enabling mechanistic studies of C-F bond cleavage by enoyl-CoA hydratases and hydrolases [2].

Kinetic Assays for 4-Hydroxybenzoyl-CoA Thioesterase (EC 3.1.2.23)

Given its 189% relative hydrolytic activity compared to benzoyl-CoA, 2-fluorobenzoyl-CoA serves as an excellent substrate for characterizing the activity and inhibition of 4-hydroxybenzoyl-CoA thioesterase [3]. Its use provides a robust, high-signal assay for this enzyme, which is involved in dehalogenation pathways.

Precursor for Biosynthesis of Fluorinated Polyketides or Bioremediation Studies

As a stable, activated CoA thioester, 2-fluorobenzoyl-CoA can be used as a precursor in enzyme cascades. For instance, it can be fed to benzoyl-CoA reductase (BCR) to generate the 2-F-/6-F-1,5-dienoyl-CoA isomers, which are key intermediates for studying downstream hydratases [2]. This provides a controlled method to investigate later steps in the degradation pathway.

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